2-(Trifluoromethoxy)benzoic acid

Description

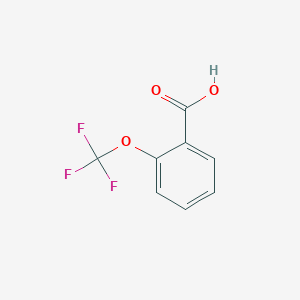

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYSPFGUBNENSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941579 | |

| Record name | 2-(Trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979-29-9, 150436-84-3 | |

| Record name | 2-(Trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 150436-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 2-(Trifluoromethoxy)benzoic acid, a key building block in modern medicinal and materials chemistry. We delve into its structural and physicochemical characteristics, offering both established data and detailed, field-proven experimental protocols for their validation. This document is structured to serve as a practical reference for laboratory scientists, providing the causal insights behind experimental choices and ensuring a foundation of scientific integrity. By connecting physical properties to their implications in drug development and synthesis, this guide aims to empower researchers to leverage this compound to its full potential.

Introduction: Chemical Identity and Significance

This compound is an aromatic carboxylic acid distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the ortho-position to the carboxyl moiety. This substitution is critical, as the -OCF₃ group is a powerful bioisostere for other functionalities and imparts unique electronic properties, enhancing metabolic stability and modulating lipophilicity in derivative compounds.

-

IUPAC Name: this compound[1]

-

Synonyms: o-Trifluoromethoxybenzoic acid, α,α,α-Trifluoro-o-anisic Acid[1][2]

-

CAS Number: 1979-29-9[3]

-

Molecular Formula: C₈H₅F₃O₃[3]

The strategic placement of the highly electronegative and metabolically robust trifluoromethoxy group makes this molecule a valuable precursor in the synthesis of pharmaceuticals and advanced materials. Understanding its fundamental physical properties is paramount for optimizing reaction conditions, purification strategies, formulation development, and predicting its pharmacokinetic behavior.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior from the reaction flask to a biological system. The data presented here are aggregated from authoritative chemical databases and supplier specifications.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal.[4] | ChemicalBook[4] |

| Melting Point (mp) | 75-80 °C | Sigma-Aldrich |

| Boiling Point (bp) | 231.6 ± 35.0 °C (Predicted)[3][4] | ChemicalBook[3][4] |

| pKa | 2.89 ± 0.36 (Predicted)[4] | ChemicalBook[4] |

| Solubility | Soluble in methanol.[3][4] Limited solubility in water is expected. | ChemicalBook[3][4] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted)[3][4] | ChemicalBook[3][4] |

-

Melting Point: The melting point of 75-80 °C indicates a crystalline solid at room temperature. The range suggests that purity can significantly influence this value; a sharp melting point is a key indicator of high purity. For rigorous applications, Differential Scanning Calorimetry (DSC) is recommended for its ability to provide a precise melt transition temperature and detect impurities.

-

Acidity (pKa): The predicted pKa of ~2.89 suggests that this compound is a relatively strong organic acid.[4] This is a direct consequence of the electron-withdrawing nature of the ortho-trifluoromethoxy group, which stabilizes the conjugate base (carboxylate anion). This acidity is a critical parameter in drug design, influencing the compound's charge state at physiological pH (approx. 7.4) and thus affecting its solubility, membrane permeability, and receptor binding interactions.

-

Solubility: While soluble in polar organic solvents like methanol, its aqueous solubility is anticipated to be limited.[3][4] The nonpolar benzene ring and the hydrophobic trifluoromethoxy group counteract the hydrophilicity of the carboxylic acid moiety.[5] The solubility in aqueous media is highly pH-dependent; it will be significantly more soluble in basic solutions (pH > pKa) where it exists as the deprotonated, anionic carboxylate.

Experimental Methodologies for Property Determination

To ensure the reliability of experimental data, standardized and validated protocols are essential. The following sections detail the methodologies for determining key physical properties.

Rationale: DSC offers superior accuracy and more information than traditional melting point apparatus. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the melting transition. The onset temperature of this peak is the precise melting point, and the peak's shape can indicate the presence of impurities (peak broadening).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

-

Reference Pan: Prepare an identical, empty, and sealed aluminum pan to serve as the reference.

-

Thermal Program:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Record the heat flow versus temperature.

-

-

Data Analysis: Determine the onset temperature of the melting endotherm. This value represents the melting point. The area under the peak corresponds to the heat of fusion.

Rationale: This gold-standard method determines the pKa by monitoring the change in pH of a solution of the acid as a standardized base is incrementally added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Methodology:

-

System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).

-

Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in a suitable co-solvent mixture if necessary (e.g., 50:50 methanol:water) to a final volume of 50 mL.

-

Titration:

-

Place the pH electrode in the sample solution and stir gently.

-

Using a calibrated burette, add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Identify the equivalence point (the point of maximum slope) from the first derivative of the curve (ΔpH/ΔV).

-

The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is determined.

-

The pKa is the pH value recorded at this half-equivalence point.

-

Caption: Workflow for pKa determination via potentiometric titration.

Application-Focused Insights for Drug Development

The physical properties of an active pharmaceutical ingredient (API) are not merely data points; they are critical determinants of its ultimate success as a therapeutic agent.

The interplay between a molecule's structure, its physical properties, and its potential as a drug can be visualized. The trifluoromethoxy group (-OCF₃) significantly influences key parameters like acidity (pKa) and lipophilicity (LogP). These properties, in turn, directly impact the "drug-like" characteristics of the molecule, such as its absorption and membrane permeability, which are fundamental aspects of pharmacokinetics.

Caption: Relationship between structure, properties, and drug-like attributes.

-

Impact of pKa: With a pKa of ~2.89, the molecule will be >99.99% ionized in the anionic form at the physiological pH of blood (7.4) and the small intestine. This high degree of ionization enhances aqueous solubility in these compartments, which is favorable for distribution. However, it can limit passive diffusion across lipid membranes, which favors the neutral, protonated form.

-

Impact of Lipophilicity (LogP): The trifluoromethoxy group increases lipophilicity compared to a methoxy or hydroxyl group. This property is crucial for crossing biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS targets. A balance between lipophilicity (for permeability) and hydrophilicity (for solubility) is essential for a successful drug candidate.

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety and maintaining compound integrity.

-

Hazards: Causes serious eye irritation.[1] May be harmful if swallowed.[1]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[3][4]

Conclusion

This compound is a compound whose physical properties are defined by the interplay between its aromatic core, the carboxylic acid group, and the influential ortho-trifluoromethoxy substituent. Its defined melting point, relatively strong acidity, and pH-dependent solubility are key parameters that must be understood and leveraged by researchers. The protocols and insights provided in this guide offer a robust framework for the accurate characterization and intelligent application of this versatile chemical building block in research and development.

References

-

This compound. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

-

2-(trifluoromethyl)benzoic acid. (n.d.). Solubility of Things. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | C8H5F3O3 | CID 2777223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 150436-84-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 1979-29-9 [m.chemicalbook.com]

- 4. This compound CAS#: 1979-29-9 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzoic Acid: Structure, Bonding, and Implications for Drug Development

Abstract

This technical guide provides a comprehensive analysis of 2-(Trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. We will delve into the nuanced details of its chemical structure and bonding, exploring the profound influence of the trifluoromethoxy group on the molecule's electronic properties, reactivity, and ultimately, its utility as a versatile building block in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this important synthetic intermediate.

Introduction: The Strategic Advantage of Fluorination in Molecular Design

The deliberate incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its small size—comparable to a hydrogen atom—and high electronegativity, can dramatically alter a compound's chemical and biological profile. Strategic fluorination can enhance metabolic stability, improve lipophilicity, and modulate the acidity or basicity of nearby functional groups, all of which can lead to improved pharmacokinetic and pharmacodynamic properties.

Among the various fluorine-containing moieties, the trifluoromethoxy (-OCF₃) group has garnered increasing attention for its distinctive electronic and steric characteristics. This guide focuses on this compound, a molecule that elegantly combines the structural features of a benzoic acid with the potent electronic effects of an ortho-positioned trifluoromethoxy substituent. Understanding the interplay between these two groups is paramount to harnessing the full potential of this compound in the synthesis of novel therapeutics and other advanced materials.

Unraveling the Chemical Architecture: Structure and Key Properties

This compound is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a foundational dataset for laboratory and industrial applications.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₃ | |

| Molecular Weight | 206.12 g/mol | |

| CAS Number | 1979-29-9 | |

| Melting Point | 75-80 °C | |

| Appearance | Solid |

The structural arrangement of this compound, with a carboxylic acid and a trifluoromethoxy group on adjacent carbon atoms of a benzene ring, gives rise to its unique chemical behavior.

Visualizing the Molecular Structure

The spatial arrangement of atoms in this compound is critical to its function. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms.

Caption: Chemical structure of this compound.

The Trifluoromethoxy Group: A "Pseudo-Halogen" with Nuanced Electronic Effects

The trifluoromethoxy (-OCF₃) group is often referred to as a "super-halogen" or "pseudo-halogen" due to its electronic properties being comparable to those of chlorine or fluorine. Its influence on the aromatic ring is a complex interplay of inductive and resonance effects.

Inductive vs. Resonance Effects

-

Strong Inductive Withdrawal (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, consequently, from the aromatic ring through the sigma bond framework. This effect is significantly more pronounced than that of a methoxy (-OCH₃) group.

-

Weak Pi-Donation (+M): The oxygen atom possesses lone pairs that can, in principle, donate electron density to the aromatic pi-system through resonance. However, the strong electron-withdrawing nature of the adjacent trifluoromethyl group diminishes the oxygen's ability to act as a pi-donor. Its pi-donating capacity is even less than that of a single fluorine atom.

This duality makes the trifluoromethoxy group a fascinating substituent. While it is a deactivator for electrophilic aromatic substitution due to its overall electron-withdrawing nature, it still directs incoming electrophiles to the ortho and para positions due to the weak resonance donation.

The following diagram illustrates the key electronic effects of the trifluoromethoxy group on the benzoic acid moiety.

Caption: Electronic influence of the trifluoromethoxy group.

Impact on Acidity

The strong electron-withdrawing nature of the trifluoromethoxy group significantly impacts the acidity of the carboxylic acid. By pulling electron density from the aromatic ring, it stabilizes the resulting carboxylate anion upon deprotonation. This stabilization lowers the pKa of this compound compared to unsubstituted benzoic acid, making it a stronger acid.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group onto a pre-existing benzene ring containing a suitable precursor to the carboxylic acid.

Representative Synthetic Protocol

A common synthetic route involves the reaction of a suitably substituted phenol with a trifluoromethylating agent, followed by oxidation of a side chain to the carboxylic acid. A more direct approach can involve the hydrolysis of a corresponding ester. For instance, the hydrolysis of ethyl 2-(2,2,2-trifluoroethoxy)benzoate can yield the desired acid.

Experimental Protocol: Saponification of Ethyl 2-(2,2,2-trifluoroethoxy)benzoate

-

Reaction Setup: To a solution of ethyl 2-(2,2,2-trifluoroethoxy)benzoate in 1,4-dioxane, add an aqueous solution of sodium hydroxide.

-

Heating: Heat the reaction mixture under reflux for a specified period (e.g., 2 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture in vacuo to remove the organic solvent.

-

Dissolve the residue in water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer to a low pH (e.g., pH 1) with a strong acid (e.g., 2 M HCl) to precipitate the carboxylic acid.

-

-

Isolation: Extract the product into an organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization.

The following workflow visualizes this synthetic process.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: The Analytical Fingerprint

The identity and purity of this compound are confirmed through various spectroscopic techniques.

| Technique | Key Observances |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid is typically observed around 2500-3300 cm⁻¹. A sharp C=O stretch appears around 1700 cm⁻¹. Strong C-F stretching bands are also prominent. |

| ¹H NMR Spectroscopy | The aromatic protons will appear as a complex multiplet in the downfield region. The acidic proton of the carboxylic acid will be a broad singlet, often further downfield. |

| ¹³C NMR Spectroscopy | The carbonyl carbon of the carboxylic acid will be a distinct peak in the 165-185 ppm range. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR Spectroscopy | A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group will be observed. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound will be present, along with characteristic fragmentation patterns. |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Applications in Drug Discovery and Beyond

The unique properties imparted by the trifluoromethoxy group make this compound a valuable building block in medicinal chemistry and agrochemistry.

Enhancing Drug-like Properties

Incorporating the trifluoromethoxy group can significantly improve a drug candidate's profile:

-

Increased Lipophilicity: The -OCF₃ group is more lipophilic than a methoxy group, which can enhance cell membrane permeability and oral bioavailability.

-

Metabolic Stability: The high strength of the C-F bonds makes the trifluoromethoxy group resistant to oxidative metabolism, potentially increasing the drug's half-life in vivo.

-

Modulation of Receptor Binding: The electronic and steric properties of the -OCF₃ group can alter how a molecule interacts with its biological target, potentially leading to increased potency and selectivity.

Notable Examples

While this compound itself is an intermediate, the trifluoromethoxy moiety is present in several FDA-approved drugs, including:

-

Riluzole: Used for the treatment of amyotrophic lateral sclerosis.

-

Sonidegib: A cancer therapeutic.

-

Delamanid and Pretomanid: Anti-tuberculosis agents.

The presence of this functional group in marketed drugs underscores its importance in the development of effective therapeutics.

Conclusion: A Versatile Tool for Modern Chemistry

This compound represents more than just a chemical intermediate; it is a testament to the power of strategic fluorination in molecular design. Its unique combination of a carboxylic acid and a trifluoromethoxy group provides chemists with a powerful tool to fine-tune the electronic and physicochemical properties of target molecules. As the demand for more effective and metabolically robust drugs continues to grow, the importance of building blocks like this compound in the arsenal of medicinal and materials chemists is set to increase. A thorough understanding of its structure, bonding, and reactivity is essential for unlocking its full potential in the next generation of chemical innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications.

-

Bégué, J.-P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 19. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.

-

Zaragoza, F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(12), 2835. Retrieved from [Link]

-

Reddit. (2023). Trifluoromethoxy group electron-withdrawing or electron-donating?. r/OrganicChemistry. Retrieved from [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1563–1573. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2018). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molbank, 2018(4), M1020. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

Zottl, S., & Peringer, P. (2009). 2-(Trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2550. Retrieved from [Link]

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzoic acid (CAS 1979-29-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)benzoic acid, identified by CAS Number 1979-29-9, is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group onto the benzoic acid scaffold imparts unique physicochemical properties, including high lipophilicity and strong electron-withdrawing characteristics, which are highly desirable in the design of novel pharmaceuticals and advanced materials. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, supported by detailed experimental protocols and safety considerations to facilitate its effective use in research and development.

Introduction: The Strategic Importance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a fascinating and increasingly vital substituent in modern chemistry. Often referred to as a "lipophilic electron-withdrawing group," it provides a unique combination of properties that are distinct from both its methoxy (-OCH₃) analog and other halogenated groups.[1][2]

-

Enhanced Lipophilicity : The -OCF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, a critical factor in drug design for enhancing bioavailability.[1][2][3]

-

Metabolic Stability : Fluorine substitution is a well-established strategy for blocking sites of oxidative metabolism. The robust nature of the C-F bonds in the trifluoromethoxy group can protect adjacent parts of a molecule from enzymatic degradation, potentially increasing a drug's half-life.[1][4]

-

Electron-Withdrawing Nature : The strong electronegativity of the fluorine atoms makes the -OCF₃ group a powerful electron-withdrawing substituent. This profoundly influences the electronic properties of the aromatic ring, affecting the acidity of the carboxylic acid group and modulating interactions with biological targets like enzymes and receptors.[3]

These properties make this compound a valuable building block for creating more effective and stable therapeutic agents and functional materials.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and spectral properties is fundamental for its application in synthesis and analysis.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1979-29-9 | [5] |

| Molecular Formula | C₈H₅F₃O₃ | [6] |

| Molecular Weight | 206.12 g/mol | [6] |

| Appearance | White crystalline powder/solid | [5] |

| Melting Point | 68-71 °C | |

| Boiling Point | 231.6 ± 35.0 °C (Predicted) | [5] |

| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Poorly soluble in water; Soluble in methanol and other organic solvents like DMSO and ethyl acetate. | [5][7] |

Note: Physical properties such as melting and boiling points can vary slightly between suppliers due to differences in purity.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While a comprehensive dataset would be obtained from direct experimental measurement, typical expected spectral characteristics are as follows:

-

¹H NMR (Proton NMR): The proton NMR spectrum would show complex multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the four protons on the benzene ring. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The spectrum would display eight distinct signals: one for the carboxylic carbon (~165-170 ppm), six for the aromatic carbons (one of which is directly attached to the -OCF₃ group and would show coupling to fluorine), and one for the trifluoromethoxy carbon (a quartet due to C-F coupling, ~120 ppm).

-

¹⁹F NMR (Fluorine NMR): A single sharp singlet would be observed, characteristic of the three equivalent fluorine atoms in the -OCF₃ group. This technique is particularly useful for verifying the presence and purity of fluorinated compounds.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretches associated with the acid and ether linkages, and strong C-F stretching bands (~1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 206. Loss of the carboxyl group (-COOH) would likely result in a significant fragment at m/z 161.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common industrial approach involves the fluorination of an appropriate precursor followed by hydrolysis and oxidation.

A representative synthetic method involves the following key transformations:

-

Fluorination: Starting from a precursor like 2-trichloromethyl benzoyl chloride, a fluorination reaction is performed. This is typically achieved using anhydrous hydrogen fluoride (HF), often under pressure and with a catalyst to replace the chlorine atoms with fluorine.

-

Hydrolysis and Oxidation: The resulting 2-trifluoromethyl benzoyl chloride intermediate is then subjected to hydrolysis and oxidation. A common reagent for this step is nitric acid, which converts the benzoyl chloride group into a carboxylic acid, yielding the final product.[8]

It is crucial that these reactions are conducted in specialized equipment due to the corrosive and hazardous nature of reagents like anhydrous HF.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the carboxylic acid group and the electronically modified aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxyl group undergoes typical reactions of benzoic acids, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) to form esters.

-

Amide Formation: Conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an amine to produce amides. This is a cornerstone reaction for its use as a building block in drug synthesis.

-

Reduction: Reduction of the carboxylic acid to a primary alcohol (2-(trifluoromethoxy)benzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Influence of the Trifluoromethoxy Group on the Aromatic Ring

The -OCF₃ group is strongly deactivating and meta-directing for electrophilic aromatic substitution reactions. This is due to its powerful inductive electron-withdrawing effect (-I effect), which pulls electron density out of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. While the oxygen has lone pairs that can participate in resonance (+R effect), this is significantly diminished by the electron-withdrawing fluorine atoms. Consequently, any electrophilic substitution (e.g., nitration, halogenation) will be sluggish and will primarily occur at the positions meta to the -OCF₃ group (positions 3 and 5).

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif or building block in the synthesis of APIs and agrochemicals.

-

Medicinal Chemistry : Its primary utility is as a fragment for introduction into larger, more complex molecules.[4] By incorporating this moiety, medicinal chemists can perform structure-activity relationship (SAR) studies to optimize a lead compound's metabolic stability, membrane permeability, and binding affinity.[4]

-

Agrochemicals : This compound is a known intermediate in the synthesis of fungicides and pesticides. The trifluoromethoxy group can enhance the potency and environmental persistence of the final active ingredient.

-

Materials Science : The unique electronic properties imparted by the -OCF₃ group make it a candidate for incorporation into polymers, liquid crystals, and other advanced materials where specific dielectric properties or thermal stability are required.

Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory-specific equipment and safety procedures. All work should be conducted in a well-ventilated fume hood.

Protocol: Amide Coupling with Benzylamine (Illustrative)

This protocol demonstrates a standard method for creating an amide bond, a common step in drug discovery.

Objective: To synthesize N-benzyl-2-(trifluoromethoxy)benzamide.

Materials:

-

This compound

-

Oxalyl chloride or Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (TEA)

-

Benzylamine

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware, magnetic stirrer, and ice bath

Procedure:

-

Acid Chloride Formation:

-

Dissolve 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.2 equivalents of oxalyl chloride or SOCl₂ dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The reaction can be monitored by TLC.

-

-

Amide Formation:

-

In a separate flask, dissolve 1.1 equivalents of benzylamine and 1.5 equivalents of triethylamine in anhydrous DCM.

-

Cool this amine solution to 0 °C.

-

Slowly add the freshly prepared acid chloride solution from Step 1 to the amine solution dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours or until completion as monitored by TLC.

-

-

Workup and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

-

-

Characterization:

-

Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

-

Protocol: Analytical HPLC Method for Purity Assessment

Objective: To determine the purity of a this compound sample.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Solvent B: 0.1% TFA in Acetonitrile

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 254 nm

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% B to 90% B

-

15-17 min: Hold at 90% B

-

17-18 min: Return to 10% B

-

18-20 min: Re-equilibration at 10% B

-

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safety and Handling

This compound is an irritant. Proper safety precautions are mandatory.

-

Hazard Statements : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[9][10] Handle in a well-ventilated area or a chemical fume hood.[11][12]

-

Handling : Avoid breathing dust.[9][11] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[9]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

-

Spills : In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[11][13]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[9][11]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][11]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a highly functionalized building block with a unique profile of lipophilicity and electronic properties. Its strategic application in medicinal chemistry and materials science allows for the rational design of molecules with enhanced stability, permeability, and activity. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for researchers aiming to leverage its full potential in their scientific endeavors.

References

- The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-(Trifluoromethyl)benzoic acid Safety Data Sheet. (2016). Australia Pacific LNG.

- This compound Product Information. (n.d.). ChemicalBook.

- This compound Compound Summary. (n.d.). PubChem, National Center for Biotechnology Information.

- 2-(Trifluoromethyl)benzoic acid Product Page. (n.d.). Sigma-Aldrich.

- How to Prepare 2-(Trifluoromethyl)benzoic Acid? (n.d.). Guidechem.

- The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-(trifluoromethyl)benzoic acid Solubility. (n.d.). Solubility of Things.

- 2-Hydroxy-5-(trifluoromethoxy)benzoic acid Safety Data Sheet. (2023). CymitQuimica.

- 2-(Trifluoromethyl)benzoic acid Safety Data Sheet. (2025). ChemicalBook.

- 2-Fluoro-4-(trifluoromethyl)benzoic acid Safety Data Sheet. (2023). Ossila.

- 5-Fluoro-2-(trifluoromethoxy)benzoic acid Safety Data Sheet. (2025). Fisher Scientific.

- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024). YouTube.

- Jeschke, P. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

- Preparation method of 2-trifluoromethyl benzoic acid. (2013). Google Patents.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- Recent Development of Catalytic Trifluoromethoxylation Reactions. (2018). PubMed Central, National Institutes of Health.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1979-29-9 [m.chemicalbook.com]

- 6. This compound | C8H5F3O3 | CID 2777223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 9. aplng.com.au [aplng.com.au]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. 2-(Trifluoromethyl)benzoic acid - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic data for 2-(Trifluoromethoxy)benzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethoxy)benzoic acid

Introduction

This compound (C₈H₅F₃O₃, CAS No: 1979-29-9) is a fluorinated aromatic carboxylic acid of increasing importance in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a unique substituent that can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and acidity, making it a valuable moiety in drug design.[1] Accurate and comprehensive structural characterization is paramount for any research, development, or quality control application involving this compound.

This guide provides a detailed examination of the core spectroscopic data for this compound. As a senior application scientist, the following sections are structured not merely as a data repository, but as a practical guide to understanding the "why" behind the data. We will explore the causality of experimental choices and provide a framework for interpreting the spectral output from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) reveals the electronic environment of each hydrogen atom, its proximity to other hydrogen atoms, and the number of equivalent protons.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks. This is a critical step for resolving fine splitting patterns.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is used.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is used to allow for full relaxation of the protons between pulses.

-

Spectral Width: A spectral width of approximately 16 ppm is appropriate to cover the expected chemical shifts.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied manually to ensure accurate integration and peak picking. The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| COOH | ~10-12 | Broad Singlet | 1H | N/A |

| H-6 | ~7.9 - 8.1 | Doublet | 1H | ~7.8 |

| H-4 | ~7.6 - 7.7 | Triplet | 1H | ~7.9 |

| H-5 | ~7.4 - 7.5 | Triplet | 1H | ~7.6 |

| H-3 | ~7.3 - 7.4 | Doublet | 1H | ~8.2 |

| Note: Exact chemical shifts can vary depending on the solvent and concentration. |

The ¹H NMR spectrum provides a clear signature for the 1,2-disubstituted aromatic ring.

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet far downfield (~10-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

-

Aromatic Protons (H-3 to H-6): The four aromatic protons appear in the region of 7.3-8.1 ppm. The electron-withdrawing nature of both the carboxylic acid and the trifluoromethoxy groups deshields these protons relative to benzene (7.34 ppm).

-

H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group, causing it to be the most deshielded of the aromatic protons. It appears as a doublet due to coupling with H-5.

-

H-3: This proton is ortho to the trifluoromethoxy group and appears as a doublet from coupling to H-4.

-

H-4 and H-5: These protons are meta to the substituents and appear as complex multiplets, often resembling triplets, as they are coupled to two neighboring protons each.

-

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR (¹³C NMR) provides information on the number and type of carbon atoms in a molecule.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: Performed on the same NMR spectrometer as the ¹H experiment.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

Spectral Width: A spectral width of ~220-240 ppm is used to cover the full range of organic carbon chemical shifts.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

| Assigned Carbon | Chemical Shift (δ) ppm |

| C=O | ~165-170 |

| C-2 (C-OCF₃) | ~148-150 |

| C-4 | ~134-136 |

| C-6 | ~132-134 |

| C-1 (C-COOH) | ~128-130 |

| C-5 | ~127-129 |

| C-3 | ~121-123 |

| CF₃ | ~120 (quartet, ¹JCF) |

| Note: Chemical shifts are approximate and solvent-dependent. |

-

Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears downfield, typical for a carboxylic acid.

-

Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons.

-

C-2: The carbon directly attached to the highly electronegative trifluoromethoxy group is the most deshielded of the aromatic carbons.

-

C-1: The carbon bearing the carboxylic acid group (the ipso-carbon) is also significantly deshielded.

-

C-3 to C-6: The remaining aromatic carbons appear in the expected region of ~120-136 ppm. Their precise shifts are influenced by the combined electronic effects of the two substituents.

-

-

Trifluoromethoxy Carbon (CF₃): This carbon signal is unique. It appears around 120 ppm and is split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This quartet is a definitive diagnostic peak for the -CF₃ group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial as it is subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid O-H |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid C=O |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| 1250-1300 | C-O stretch | Carboxylic Acid / Aryl Ether C-O |

| 1100-1250 (very strong) | C-F stretch | Trifluoromethoxy Group (-OCF₃) |

The FT-IR spectrum provides unambiguous evidence for the key functional groups.

-

Carboxylic Acid: The most prominent feature is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. This overlaps with the aromatic C-H stretches. The sharp, intense C=O stretching absorption around 1700 cm⁻¹ further confirms the carboxylic acid group.

-

Trifluoromethoxy Group: A series of very strong, intense absorption bands between 1100 and 1250 cm⁻¹ are definitive for the C-F stretching vibrations of the -OCF₃ group. The intensity of these bands is a hallmark of fluorinated compounds.

-

Aromatic Ring: Weaker absorptions for the aromatic C=C stretching vibrations are visible around 1600 and 1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet. The sample is heated to ensure vaporization into the gas phase.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

| m/z Value | Ion Assignment | Interpretation |

| 206 | [M]⁺• | Molecular Ion (C₈H₅F₃O₃)[2] |

| 189 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 161 | [M - COOH]⁺ | Loss of the entire carboxylic acid group |

| 145 | [M - COOH - O]⁺ or [M - OCF₃]⁺ | Complex fragmentation, likely loss of OCF₃ |

-

Molecular Ion (M⁺•): The peak at m/z 206 corresponds to the exact molecular weight of this compound, confirming its elemental composition.[2]

-

Fragmentation Pattern: The fragmentation is driven by the functional groups. The initial loss of a hydroxyl radical (-OH, 17 Da) to give a peak at m/z 189 is a classic fragmentation pathway for carboxylic acids. Subsequent loss of carbon monoxide (-CO, 28 Da) from this fragment is also common. The peak at m/z 161, corresponding to the loss of the entire carboxyl group (-COOH, 45 Da), is also a significant indicator of the structure. The peak at m/z 145 likely corresponds to the loss of the trifluoromethoxy group (-OCF₃, 85 Da).

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a compound like this compound is not a linear process but an integrated system where each piece of data validates the others.

Caption: Integrated workflow for the spectroscopic validation of a chemical structure.

Safety and Handling

This compound is an irritant. Handle in accordance with good industrial hygiene and safety practices.[3]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

References

- Vertex AI Search. (2016, May 26). 2-(Trifluoromethyl)benzoic acid - Australia Pacific LNG.

- Vertex AI Search. (N.D.).

- CymitQuimica. (2023, July 6). 2-Hydroxy-5-(trifluoromethoxy)benzoic acid.

- International Union of Crystallography. (2019, March 29). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

- ChemicalBook. (2025, June 28). 2-(Trifluoromethyl)

- Ossila. (2023, November 9). 2-Fluoro-4-(trifluoromethyl)benzoic acid.

- ChemicalBook. (N.D.). 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum.

- Fisher Scientific. (2025, December 25).

- ChemicalBook. (N.D.). 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum.

-

PubChem. (N.D.). 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899. Retrieved from [Link]

-

PubChem. (N.D.). This compound | C8H5F3O3 | CID 2777223. Retrieved from [Link]

- ResearchGate. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

- ResearchGate. (N.D.). 2-(Trifluoromethyl)benzoic acid.

- NIST. (N.D.). 4-(Trifluoromethyl)benzoic acid, 2-methyloct-5-yn-4-yl ester. In NIST WebBook.

- Vertex AI Search. (N.D.).

- ChemicalBook. (N.D.). 2-(Trifluoromethyl)benzoic acid(433-97-6)IR1.

-

PubChem. (N.D.). 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963. Retrieved from [Link]

- ChemicalBook. (N.D.). 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR spectrum.

- ChemicalBook. (N.D.). 2-Nitro-5-(trifluoromethyl)benzoic acid(1214373-54-2) 1H NMR spectrum.

-

Human Metabolome Database. (N.D.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (N.D.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

- ChemicalBook. (N.D.). 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum.

-

SpectraBase. (N.D.). 5-Fluoro-2-(trifluoromethyl)benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(Trifluoromethoxy)benzoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Trifluoromethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of acquiring and interpreting the ¹H NMR spectrum of this fluorinated aromatic carboxylic acid. We will explore the nuanced effects of the trifluoromethoxy and carboxylic acid substituents on the chemical environment of the aromatic protons, offering a detailed rationale for the expected spectral features.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid moiety provides a handle for further synthetic transformations and can influence solubility and formulation characteristics.

Given the critical role of structural integrity in scientific research and development, NMR spectroscopy stands as an indispensable tool for the unambiguous characterization of such molecules. ¹H NMR, in particular, provides a detailed fingerprint of the proton environments within a molecule, offering insights into its electronic structure and conformation.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps and considerations.

Sample Preparation

A meticulously prepared sample is the cornerstone of a high-quality NMR spectrum.

Step-by-Step Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic acids. DMSO-d₆ is particularly useful as it can help in observing the exchangeable carboxylic acid proton.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Gently agitate the vial to ensure the sample is fully dissolved. Sonication can be employed if necessary.

-

Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer.

Causality Behind Choices: The use of deuterated solvents is essential to avoid large, interfering signals from the solvent's protons[1]. Filtering the sample is crucial as suspended particles can distort the magnetic field homogeneity, leading to broadened spectral lines[2].

Instrument Parameters

Standard ¹H NMR acquisition parameters on a 400 MHz or 500 MHz spectrometer are generally sufficient. Key parameters include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the carboxylic acid proton and the four aromatic protons. The substitution pattern dictates a complex interplay of electronic effects that influence the chemical shifts and coupling patterns of these protons.

The Carboxylic Acid Proton

The proton of the carboxylic acid group (-COOH) is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature.

-

Expected Chemical Shift (δ): 10.0 - 13.0 ppm

-

Multiplicity: A broad singlet.

The broadness of this signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent[3]. In a solvent like DMSO-d₆, this peak is often more clearly observed than in CDCl₃.

The Aromatic Protons

The four protons on the benzene ring are chemically non-equivalent and will give rise to four distinct signals in the aromatic region of the spectrum (typically 7.0 - 8.5 ppm). The chemical shifts are influenced by the electron-withdrawing nature of both the carboxylic acid and the trifluoromethoxy groups.

To understand the expected pattern, we can analyze the electronic effects of each substituent. The carboxylic acid group is an electron-withdrawing group through both resonance and induction, deshielding the ortho and para protons. The trifluoromethoxy group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.

Based on a simulated spectrum, the following assignments can be predicted[4]:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~ 7.95 | Doublet of doublets (dd) | ~ 7.8, 1.8 |

| H-4 | ~ 7.65 | Triplet of doublets (td) | ~ 8.0, 1.8 |

| H-5 | ~ 7.45 | Triplet (t) | ~ 7.8 |

| H-3 | ~ 7.30 | Doublet of doublets (dd) | ~ 8.0, 1.0 |

Diagram of this compound with Proton Numbering:

Caption: Molecular structure of this compound with proton numbering.

Rationale for Chemical Shifts and Coupling Patterns

-

H-6: This proton is ortho to the strongly electron-withdrawing carboxylic acid group, leading to significant deshielding and placing it furthest downfield. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ³J ≈ 7-8 Hz) and H-4 (meta coupling, ⁴J ≈ 1-2 Hz).

-

H-4: This proton is para to the carboxylic acid group and meta to the trifluoromethoxy group. It experiences deshielding from both. It is expected to be a triplet of doublets, coupling to H-3 and H-5 with similar ortho coupling constants (³J ≈ 8 Hz) and a smaller meta coupling to H-6 (⁴J ≈ 1-2 Hz).

-

H-5: This proton is meta to the carboxylic acid and para to the trifluoromethoxy group. It is expected to be a triplet due to coupling with its two ortho neighbors, H-4 and H-6 (³J ≈ 7-8 Hz).

-

H-3: This proton is ortho to the trifluoromethoxy group and is expected to be the most upfield of the aromatic protons. It will appear as a doublet of doublets due to ortho coupling with H-4 (³J ≈ 8 Hz) and a smaller meta coupling to H-5 (⁴J ≈ 1 Hz).

The typical coupling constants for protons on a benzene ring are: ortho (³J) = 6-10 Hz, meta (⁴J) = 1-4 Hz, and para (⁵J) = 0-1 Hz[5]. These coupling patterns are crucial for the unambiguous assignment of each proton.

Logical Flow of Spectral Analysis:

Caption: Workflow for the analysis of the ¹H NMR spectrum of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. A systematic approach, beginning with proper sample preparation and culminating in a detailed analysis of chemical shifts and spin-spin coupling, allows for the unambiguous assignment of all proton signals. The strong deshielding effects of the carboxylic acid and trifluoromethoxy groups result in a well-resolved set of multiplets in the aromatic region, each with a characteristic splitting pattern that confirms the ortho substitution of the benzene ring. This guide serves as a robust framework for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important molecule.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0032604). Retrieved from [Link]

- Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation.

-

Wiley Science Solutions. (n.d.). KnowItAll Solutions for NMR. Retrieved from [Link]

-

ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Methoxybenzoic acid (HMDB0032604). Retrieved from [Link]

-

Ernst, L. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR) [Video]. YouTube. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). NMR Prediction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

GISSMO NMR. (n.d.). This compound. Retrieved from [Link].

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-(Trifluoromethoxy)benzoic Acid

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-(Trifluoromethoxy)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural interpretation of its chemical shifts, outlines a robust experimental protocol for data acquisition, and is grounded in established spectroscopic principles.

Introduction: The Structural Significance of this compound

This compound is a key aromatic building block in medicinal chemistry and materials science.[1] The trifluoromethoxy (-OCF₃) group is of particular interest as a bioisostere for other functional groups, offering modulated lipophilicity, metabolic stability, and electronic properties. Accurate structural elucidation is paramount for its application in synthesis and drug design, and ¹³C NMR spectroscopy stands as a definitive tool for this purpose. This technique provides a detailed map of the carbon skeleton, revealing subtle electronic effects exerted by substituents on the aromatic ring. Due to the limited availability of public experimental spectra, this guide leverages high-quality predicted data, interpreted through the lens of established chemical shift theory and data from analogous structures to provide a reliable analytical framework.[2][3]

Molecular Structure and Carbon Atom Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR signals, the carbon atoms of this compound are numbered systematically as shown below. This numbering scheme will be used consistently throughout this guide.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, calculated using a reliable online prediction engine.[3] These values serve as a robust foundation for spectral assignment and interpretation.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Notes |

| C7 | 165.8 | Singlet | Carboxylic Acid Carbonyl |

| C2 | 147.2 | Singlet | Aromatic Quaternary (ipso to -OCF₃) |

| C4 | 134.5 | Doublet | Aromatic CH |

| C6 | 132.8 | Doublet | Aromatic CH |

| C1 | 128.1 | Singlet | Aromatic Quaternary (ipso to -COOH) |

| C5 | 122.9 | Doublet | Aromatic CH |

| C8 | 120.4 | Quartet (¹JCF ≈ 258 Hz) | Trifluoromethoxy Carbon |

| C3 | 119.5 | Doublet | Aromatic CH |

In-depth Analysis and Interpretation of Chemical Shifts

The electronic environment of each carbon atom is uniquely influenced by the inductive and resonance effects of the carboxylic acid (-COOH) and trifluoromethoxy (-OCF₃) substituents.

-

C7 (Carboxylic Acid Carbonyl, ~165.8 ppm): The carbonyl carbon of a carboxylic acid typically resonates in the 160-185 ppm range.[4] This significant downfield shift is caused by the strong deshielding effect of the two highly electronegative oxygen atoms. The electron density is pulled away from the C7 carbon, exposing it to a greater effect from the external magnetic field. Its chemical shift is comparable to that observed in benzoic acid, though slightly modified by the ortho -OCF₃ group.[5]

-

C8 (Trifluoromethoxy Carbon, ~120.4 ppm): This carbon is directly bonded to three highly electronegative fluorine atoms. This results in two key spectral features:

-

A significant downfield chemical shift.

-

A distinct splitting pattern. In a proton-decoupled ¹³C NMR spectrum, this signal will appear as a quartet due to one-bond coupling (¹J(C-F)) with the three fluorine atoms (spin I = 1/2). The coupling constant is typically large, on the order of 250-300 Hz.

-

-

Aromatic Carbons (C1-C6, 119-148 ppm): The chemical shifts of the benzene ring carbons are modulated by the competing electronic effects of the two substituents. The baseline for comparison is the chemical shift of benzene, which is approximately 128.5 ppm.[6]

-

C2 (ipso to -OCF₃, ~147.2 ppm): This carbon experiences the most substantial downfield shift among the ring carbons. The directly attached oxygen atom exerts a powerful deshielding inductive effect. While ether oxygens can donate electron density via resonance, the extreme electron-withdrawing nature of the adjacent CF₃ group significantly diminishes this effect, making the inductive deshielding dominant.

-

C1 (ipso to -COOH, ~128.1 ppm): The carboxylic acid group is electron-withdrawing, which would typically deshield the attached ipso-carbon. Its predicted shift is close to that of unsubstituted benzene, suggesting a complex interplay of effects in this sterically hindered ortho-disubstituted system.

-

C4 and C6 (~134.5 and ~132.8 ppm): These carbons are significantly deshielded relative to benzene. C4 is para to the -OCF₃ group and meta to the -COOH group. C6 is ortho to the -COOH group and meta to the -OCF₃ group. Both positions are subject to the strong electron-withdrawing inductive fields of the substituents, resulting in their downfield shifts.

-

C3 and C5 (~119.5 and ~122.9 ppm): These carbons are predicted to be the most shielded of the aromatic CH carbons. C3 is ortho to the -OCF₃ group, and C5 is para to the -COOH group. The resonance donation from the ether oxygen of the -OCF₃ group, although weak, would preferentially increase electron density at the ortho (C3) and para (C5, relative to C2) positions, leading to a degree of shielding and an upfield shift relative to the other aromatic protons. This shielding effect partially counteracts the general deshielding from the inductive effects.

-

Standard Operating Protocol for ¹³C NMR Data Acquisition

This section provides a self-validating, field-proven protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Sample Preparation

-

Weighing: Accurately weigh 20-50 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are excellent candidates. DMSO-d₆ is particularly effective for compounds containing carboxylic acids.[4]

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization: Gently swirl or sonicate the vial until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal standard, with its signal set to 0.0 ppm.[5]

Spectrometer Setup and Data Acquisition

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters: Set the following parameters for a standard proton-decoupled ¹³C experiment:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: ~240 ppm (from approx. -10 to 230 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, though not typically required for simple identification.

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically correct the phase of the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or, if TMS is absent, by referencing the known solvent peak (e.g., CDCl₃ at 77.16 ppm).

Conclusion

The ¹³C NMR spectrum of this compound is characterized by a set of distinct and interpretable signals. The downfield region is dominated by the carboxylic acid carbonyl carbon, while the aromatic region displays a complex pattern governed by the powerful and opposing electronic effects of the ortho -COOH and -OCF₃ substituents. The trifluoromethoxy carbon itself is readily identified by its characteristic quartet splitting. By combining high-quality predicted data with a thorough understanding of substituent effects, a confident and complete assignment of the carbon skeleton is achievable, underscoring the power of ¹³C NMR as a primary tool for structural verification in chemical research and development.

References

- Angewandte Chemie International Edition, (2018).

-

Royal Society of Chemistry , (n.d.). Supplementary Information for a publication. [Link]

-

Magnetic Resonance in Chemistry , (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

Doc Brown's Chemistry , (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

-

Chem LibreTexts , (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University College London , (n.d.). Chemical shifts. [Link]

-

GISSMO NMR , (n.d.). This compound simulation. [Link]

-

NIST , (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

-

NMRDB.org , (n.d.). Predict 13C carbon NMR spectra. [Link]

-

CASPRE , (n.d.). 13C NMR Predictor. [Link]

-

ResearchGate , (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]

-

RSC Publishing , (n.d.). Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

-

Beilstein Journals , (n.d.). Search Results. [Link]

-

PhytoBank , (n.d.). 13C NMR Spectrum (PHY0064709). [Link]

-

SciSpace , (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

Sources

- 1. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GISSMO - this compound [gissmo.bmrb.io]

- 3. Visualizer loader [nmrdb.org]